

Application Note: Fluorescence Polarization Assay for REV1-Peptide Binding

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Compound of Interest

Compound Name: *REV1/UBM2 Inhibitor*

Cat. No.: *B1193543*

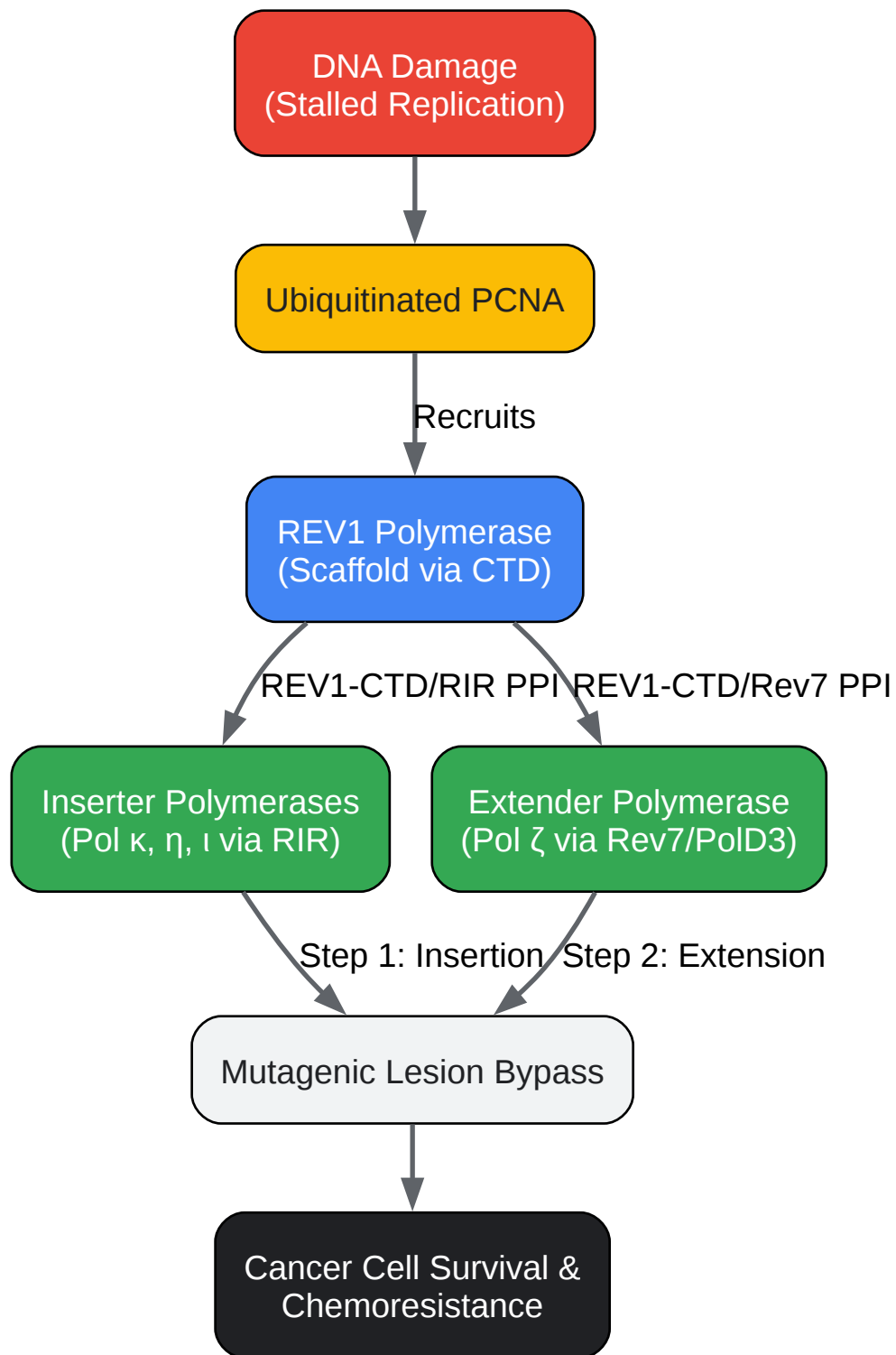
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Biological Context & Rationale

Translesion synthesis (TLS) is a highly conserved, mutagenic DNA damage tolerance pathway that allows proliferating cells to bypass bulky DNA lesions during replication. While essential for cell survival under genotoxic stress, TLS is a primary driver of acquired chemoresistance and tumor mutagenesis in cancer patients treated with DNA-damaging agents like cisplatin [1].

The Y-family DNA polymerase REV1 acts as the central scaffolding protein in this pathway. Its C-terminal domain (REV1-CTD) orchestrates the assembly of the TLS "mutasome" by physically interacting with the Rev1-Interacting Region (RIR) motifs of "inserter" polymerases (Pol κ , Pol η , Pol ι) and the "extender" B-family polymerase Pol ζ (via its Rev7 and PolD3 subunits) [1, 3].

Because the REV1-CTD/RIR protein-protein interaction (PPI) is an obligate step for mutagenic TLS, disrupting this interface with small molecules or stapled peptides has emerged as a promising strategy to sensitize tumors to chemotherapy [2].



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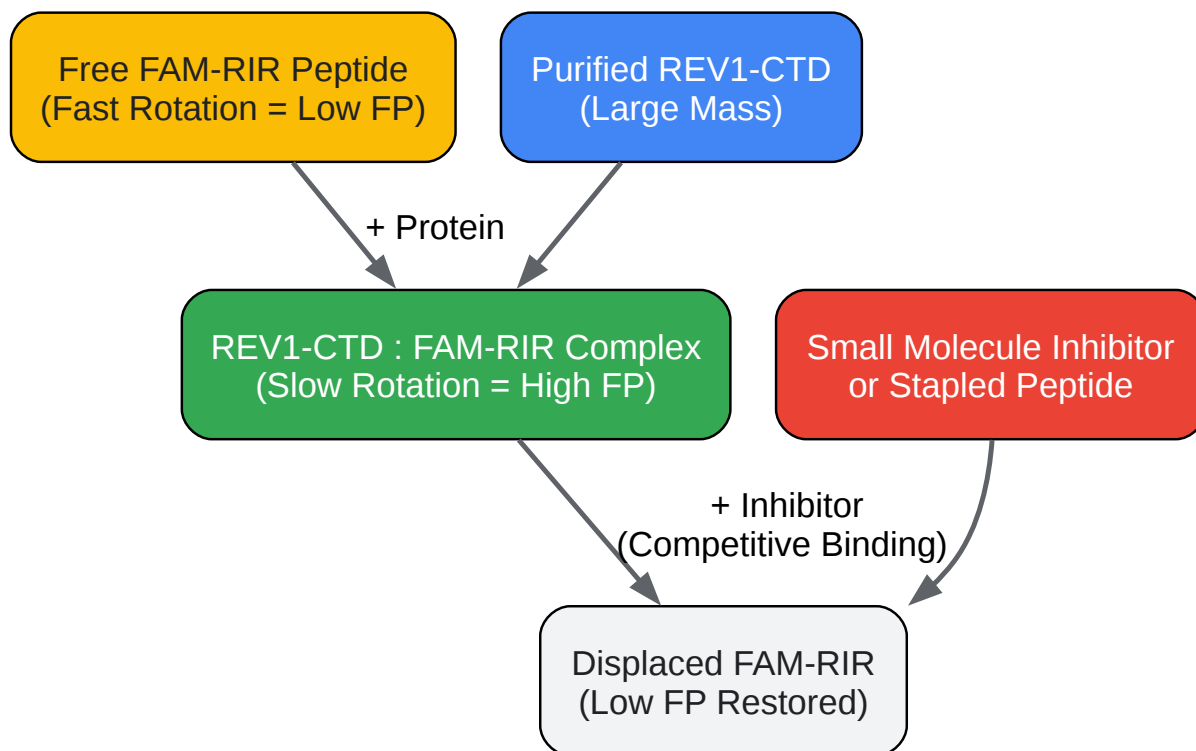
Fig 1: The scaffolding role of REV1 in the mutagenic Translesion Synthesis (TLS) pathway.

Assay Principle & Causality

To identify and characterize inhibitors of the REV1-CTD/RIR interaction, a Fluorescence Polarization (FP) assay provides a homogeneous, high-throughput, and true-equilibrium platform.

The Causality of the FP Mechanism: FP relies on the rotational correlation time of a fluorophore. When excited by plane-polarized light, a small, free fluorescent probe (e.g., a FAM-labeled Pol κ RIR peptide) tumbles rapidly in solution, emitting depolarized light (low FP signal). However, when the small peptide binds to the much larger purified REV1-CTD protein, the molecular volume of the complex increases drastically. This slows the rotational tumbling of the fluorophore during its excited-state lifetime, resulting in a high retention of polarization (high FP signal) [1].

When a competitive inhibitor (such as a stapled peptide or a small molecule) is introduced, it displaces the FAM-RIR probe from the REV1-CTD binding pocket. The displaced probe resumes rapid tumbling, causing a dose-dependent decrease in the FP signal.



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Fig 2: Logic of the competitive Fluorescence Polarization (FP) assay for REV1 inhibitors.

Materials & Reagents

- Target Protein: Purified recombinant human REV1-CTD (typically residues 1157–1251), expressed in *E. coli* and purified via affinity chromatography and size exclusion.
- Fluorescent Probe: 5-Carboxyfluorescein (FAM)-labeled RIR peptide (e.g., FAM-Pol κ -RIR or FAM-Pol η -RIR). Note: The fluorophore must be attached via a flexible linker (e.g., Ahx) to prevent steric hindrance at the binding interface.
- Assay Buffer: 25 mM Tris-HCl (pH 8.8), 300 mM NaCl, 2 mM DTT, 2% glycerol, and 0.01% Triton X-100 (to prevent non-specific plastic binding and compound aggregation).
- Microplates: 384-well black, flat-bottom, low-binding microplates (e.g., Corning 3575).
- Instrumentation: Multimode microplate reader equipped with polarizing filters (Excitation: 485 nm / Emission: 520 nm / Cutoff: 515 nm).

Experimental Protocols

A robust FP screening campaign is a self-validating system consisting of two distinct phases: determining the dissociation constant (K_d) of the probe, followed by the competitive screening of inhibitors (IC_{50}).

Protocol A: Direct Binding Assay (Probe K_d Determination)

Purpose: To determine the binding affinity of the FAM-RIR probe to REV1-CTD and establish the optimal protein concentration for the competitive assay.

- Probe Preparation: Dilute the FAM-RIR peptide in Assay Buffer to a working concentration of 20 nM (final assay concentration will be 10 nM). Causality: 10 nM is chosen to be well below the expected K_d (~1-2 μ M) to ensure the assay operates under ligand-depletion-free conditions.

- **Protein Titration:** Prepare a 16-point, 2-fold serial dilution of purified REV1-CTD in Assay Buffer, starting at a top concentration of 50 μ M.
- **Plate Assembly:** Transfer 10 μ L of the REV1-CTD dilution series into the 384-well black plate. Add 10 μ L of the 20 nM FAM-RIR probe to all wells.
- **Equilibration:** Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 45 minutes to reach thermodynamic equilibrium.
- **Measurement:** Read the fluorescence polarization (mP) on the plate reader.
- **Analysis:** Plot the FP signal (y-axis) against the log of the REV1-CTD concentration (x-axis). Fit the data using a one-site specific binding model to calculate the K_d .
 - **Self-Validation Check:** For the competitive assay, select a REV1-CTD concentration that yields 50% to 80% of the maximum bound signal (the EC50 to EC80). This ensures a high dynamic range while remaining sensitive to competitive displacement.

Protocol B: Competitive Inhibition Assay (IC50 Determination)

Purpose: To quantify the potency of unlabeled stapled peptides or small molecules in displacing the FAM-RIR probe.

- **Complex Preparation:** Prepare a master mix of REV1-CTD (at the pre-determined EC70 concentration, e.g., 3 μ M) and FAM-RIR probe (10 nM) in Assay Buffer.
- **Compound Titration:** Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
- **Compound Transfer:** Acoustic dispense (e.g., Echo Liquid Handler) or manually pin-transfer 200 nL of the compound dilutions into the 384-well plate. **Causality:** Keeping final DMSO concentration \leq 1% prevents solvent-induced protein denaturation.
- **Reaction Initiation:** Dispense 20 μ L of the REV1-CTD/FAM-RIR master mix into all wells containing the compounds.

- Controls:
 - Positive Control (Max Inhibition): 10 nM FAM-RIR probe + 1% DMSO (No protein).
 - Negative Control (Max Binding): REV1-CTD/FAM-RIR complex + 1% DMSO (No inhibitor).
- Equilibration & Measurement: Incubate for 45 minutes at room temperature in the dark. Read the FP signal.
- Analysis: Calculate the percentage of inhibition for each well. Fit the dose-response curve using a four-parameter logistic (4PL) regression to determine the IC50.

Data Presentation & Interpretation

Quantitative analysis of REV1-CTD binding affinities is critical for structure-activity relationship (SAR) studies. Table 1 summarizes typical binding parameters for known RIR motifs and validated REV1 inhibitors.

Table 1: Representative Binding Affinities for REV1-CTD Modulators

Ligand / Inhibitor	Molecule Type	Target Interface	Assay Readout	Affinity (Kdor IC50)
FAM-Pol κ RIR	Fluorescent Probe	RIR Pocket	Direct Binding (Kd)	1.7 – 2.5 μ M
FAM-Pol η RIR	Fluorescent Probe	RIR Pocket	Direct Binding (Kd)	3.5 – 5.0 μ M
Stapled Peptide K	Peptidomimetic	RIR Pocket	Competitive FP (IC50)	6.6 μ M
Compound 5 (PAP)	Small Molecule	RIR Pocket	Competitive FP (IC50)	~17.0 μ M
JH-RE-06	Small Molecule	REV1-CTD Dimer Interface	Cell/Biochemical	0.78 μ M

Note: Stapled peptides containing non-natural amino acids (e.g., cyclohexylalanine) demonstrate enhanced helicity and significantly higher binding affinities compared to their unstapled wild-type counterparts [2].

Troubleshooting & Self-Validating Controls

To guarantee the trustworthiness of the screening data, the assay must be continuously validated against common artifacts:

- **Z'-Factor Calculation:** A statistical measure of assay robustness. Calculate $Z' = 1 - \frac{|\mu_{\text{bound}} - \mu_{\text{free}}|}{3(\sigma_{\text{bound}} + \sigma_{\text{free}})}$. A Z'-factor >0.5 indicates an excellent, screening-ready assay. If $Z' < 0.5$, increase the REV1-CTD concentration slightly or check for probe degradation.
- **Inner Filter Effect (Auto-fluorescence):** Small molecules often auto-fluoresce at FAM wavelengths, artificially skewing polarization data. Self-Validation: Always monitor the Total Fluorescence Intensity (FI) alongside polarization. If a compound causes a >20% spike in total FI, the corresponding FP drop is likely an artifact, not true displacement.
- **Buffer Optimization:** The REV1-CTD is prone to aggregation. If the binding curve is steep (Hill slope >1.5), increase the NaCl concentration (up to 500 mM) or increase Triton X-100 to 0.05% to disrupt non-specific oligomerization.

References

- Identification of Small Molecule Translesion Synthesis Inhibitors That Target the Rev1-CT/RIR Protein-Protein Interaction. ACS Chemical Biology (2017). URL: [\[Link\]](#)
- A stapled POL κ peptide targets REV1 to inhibit mutagenic translesion synthesis. Environmental and Molecular Mutagenesis (2020). URL: [\[Link\]](#)
- Interaction between the Rev1 C-Terminal Domain and the PolD3 Subunit of Pol ζ Suggests a Mechanism of Polymerase Exchange upon Rev1/Pol ζ -Dependent Translesion Synthesis. Biochemistry (2016). URL: [\[Link\]](#)
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